
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C13H14N2O3S. It has a molecular weight of 278.33g/mol. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a methoxy group, a methyl group, a pyridin-2-yl group, and a benzenesulfonamide group .Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
A significant application of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide derivatives is in the area of photophysical and photochemical properties. Studies have shown that these compounds, particularly when used as substituents in zinc(II) phthalocyanines, exhibit remarkable properties suitable for photocatalytic applications. The research emphasizes the potential of these compounds in photosensitizing, with a focus on their use in dimethyl sulfoxide and the comparative analysis of their properties against substituted and unsubstituted counterparts (Öncül, Öztürk, & Pişkin, 2021).
Applications in Photodynamic Therapy
Another notable application is in photodynamic therapy, particularly for cancer treatment. The benzenesulfonamide derivatives have shown promising results as photosensitizers in this domain. Their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make them suitable candidates for Type II mechanisms in photodynamic therapy. This could be revolutionary in providing alternative treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition Properties
The derivatives of this compound have been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations has highlighted their potential in inhibiting corrosion of metals like iron. This could have significant implications in industrial applications, particularly in the protection of metallic structures (Kaya et al., 2016).
Synthesis of Functionalized Isoxazoles
In organic synthesis, these compounds have been utilized as scaffolds for creating highly functionalized isoxazoles. The synthesis process involves complex reactions, demonstrating the versatility of these compounds in the field of synthetic organic chemistry. This highlights their importance in the development of new organic compounds with potential applications in various fields (Ruano, Fajardo, & Martín, 2005).
Potential in Drug Development
Some studies have also looked into the potential of these compounds in the development of new drugs. The properties of this compound derivatives, particularly in the context of their interactions with biological molecules, open up possibilities for their use in pharmaceutical research and development (Cheng De-ju, 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-9-11(6-7-12(10)18-2)19(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKDGRXIYXBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
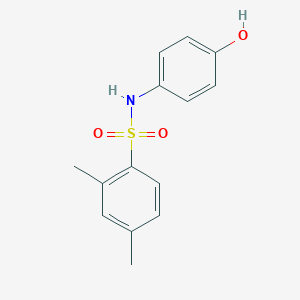
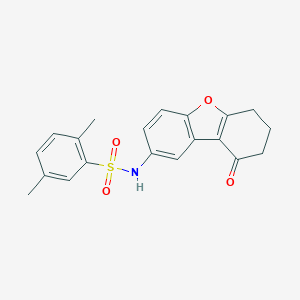
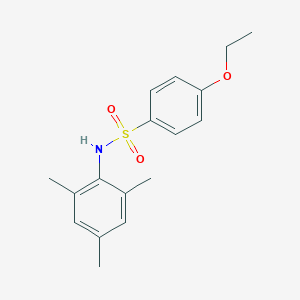


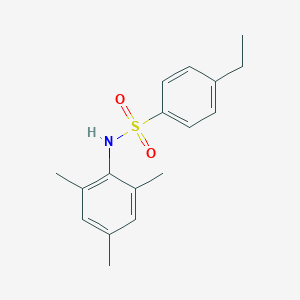
![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)
![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)


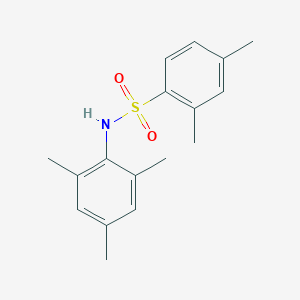
![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)
